N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine
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Overview
Description
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the glycine molecule. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield simpler amine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amine derivatives.
Substitution: Free amine form of glycine.
Scientific Research Applications
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine involves its ability to participate in peptide bond formation and other biochemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed to expose reactive sites. The aminoethyl group can interact with various molecular targets, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)glycine: Lacks the Boc protecting group, making it more reactive but less stable.
N-(tert-Butoxycarbonyl)glycine: Contains only the Boc group, without the aminoethyl modification.
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)alanine: Similar structure but with an alanine backbone instead of glycine.
Uniqueness
N-(2-Aminoethyl)-N-(tert-butoxycarbonyl)glycine is unique due to the combination of the Boc protecting group and the aminoethyl modification, providing a balance of stability and reactivity that is valuable in synthetic and biochemical applications.
Properties
CAS No. |
70889-94-0 |
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Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13/h4-6,10H2,1-3H3,(H,12,13) |
InChI Key |
XDGIJUUNOMQHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CC(=O)O |
Origin of Product |
United States |
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